ethyl 2-{[1-oxo-2-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}acetate
Description
Ethyl 2-{[1-oxo-2-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}acetate is a synthetic heterocyclic compound featuring a 1,2-dihydroisoquinolin core. Key structural elements include:
- 1,2-Dihydroisoquinolin scaffold: Provides a planar aromatic system conducive to π-π stacking interactions in biological targets.
- Ethyl oxyacetate side chain: Enhances solubility and metabolic stability through esterification.
Properties
IUPAC Name |
ethyl 2-[1-oxo-2-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]isoquinolin-5-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O6/c1-2-31-20(29)13-32-18-5-3-4-17-16(18)10-11-27(21(17)30)12-19(28)26-14-6-8-15(9-7-14)33-22(23,24)25/h3-11H,2,12-13H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMHXFXKXPYFGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[1-oxo-2-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}acetate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Trifluoromethoxyphenyl Group:
Carbamoylation: The carbamoylmethyl group is introduced via a carbamoylation reaction, where an amine reacts with an isocyanate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[1-oxo-2-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-{[1-oxo-2-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-{[1-oxo-2-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}acetate involves its interaction with specific molecular targets. The trifluoromethoxyphenyl group can enhance the compound’s binding affinity to certain proteins, while the carbamoylmethyl group can participate in hydrogen bonding interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with the target molecule:
Key Structural Differences and Implications
Core Heterocycle
- Target vs. Dihydroquinoline (): The dihydroisoquinolin scaffold (target) has a fused benzene ring at the 1,2-position, whereas dihydroquinoline () is fused at the 2,3-position. This alters electronic distribution and binding pocket compatibility in protein targets.
- Target vs.
- Target vs. Benzoimidazol (): Benzoimidazol () contains two nitrogen atoms in the ring, enabling distinct hydrogen-bonding interactions compared to the single nitrogen in isoquinolin.
Substituent Analysis
- Trifluoromethoxy Group (Target vs. ): Both compounds feature this group, which enhances metabolic stability and lipophilicity.
- Carbamoyl vs. Thiosemicarbazide (Target vs. ): The carbamoyl group in the target may act as a hydrogen-bond donor/acceptor, while the thiosemicarbazide in offers metal-chelating properties, useful in anticancer applications.
- Ester Side Chains (Target vs. ) : Ethyl oxyacetate (target) and ethoxycarbonyl () both improve solubility, but the sulfanyl linkage in may increase susceptibility to metabolic cleavage.
Pharmacokinetic and Pharmacodynamic Properties
- Metabolic Stability : The trifluoromethoxy group in the target and compounds reduces oxidative metabolism compared to methoxy or hydroxy groups in .
- Binding Affinity: The planar isoquinolin core may enhance binding to flat enzymatic active sites (e.g., kinases) relative to non-planar benzoimidazol derivatives () .
Biological Activity
Ethyl 2-{[1-oxo-2-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}acetate is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. Its molecular structure includes key functional groups such as an ester, a carbamate, and a dihydroisoquinoline moiety, which contribute to its pharmacological properties.
- Molecular Formula : C23H22F3N3O4
- Molecular Weight : Approximately 478.4 g/mol
- Key Functional Groups :
- Trifluoromethoxy group (enhances lipophilicity)
- Ester and carbamate functionalities
- Dihydroisoquinoline core
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the realms of anti-cancer and anti-inflammatory research.
Anticancer Activity
The compound has shown promise in inhibiting various cancer cell lines. The trifluoromethoxy group is known to enhance membrane permeability and bioavailability, which may contribute to its efficacy against tumor cells. In vitro assays have indicated that it can inhibit cell proliferation in certain cancer types, although further studies are required to establish precise mechanisms and efficacy levels.
Anti-inflammatory Effects
Research suggests that the compound may possess anti-inflammatory properties, potentially through the modulation of inflammatory pathways. The presence of the dihydroisoquinoline structure is often associated with anti-inflammatory activity, making this compound a candidate for further exploration in this area.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The following table summarizes some structurally similar compounds and their unique aspects:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(Trifluoromethoxy)aniline | Contains trifluoromethoxy group | Simpler structure; lacks isoquinoline |
| 1,2-Dihydroisoquinoline | Core structure similar to dihydroisoquinoline | Does not have carbamate or ester functionalities |
| Ethyl carbamate | Simple ester with carbamate functionality | Lacks complex aromatic systems |
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of compounds related to this compound. For example:
-
Synthesis and Evaluation :
- A study synthesized derivatives of similar structures and evaluated their anti-cancer activity using various cell lines. The results indicated that modifications to the trifluoromethoxy group significantly influenced cytotoxicity levels.
-
In Vivo Studies :
- Animal models have been employed to assess the anti-tumor effects of related compounds, revealing promising results in tumor growth inhibition when administered at specific dosages.
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Mechanistic Insights :
- Research exploring the mechanistic pathways involved in the anti-cancer effects has highlighted the potential role of apoptosis induction and cell cycle arrest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
